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1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Chemical Space Scaffold Diversity Pyrazoloquinoline Library

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901005-22-9) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class. Its core scaffold consists of a quinoline ring fused with a pyrazole moiety, substituted with 3,4-dimethylphenyl, 3-methoxyphenyl, and 8-methyl groups.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 901005-22-9
Cat. No. B2457593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901005-22-9
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC
InChIInChI=1S/C26H23N3O/c1-16-8-11-24-22(12-16)26-23(15-27-24)25(19-6-5-7-21(14-19)30-4)28-29(26)20-10-9-17(2)18(3)13-20/h5-15H,1-4H3
InChIKeyMPESTMBMDFJWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901005-22-9) for Scientific Procurement


1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901005-22-9) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class. Its core scaffold consists of a quinoline ring fused with a pyrazole moiety, substituted with 3,4-dimethylphenyl, 3-methoxyphenyl, and 8-methyl groups [1]. The compound has a molecular weight of 393.49 g/mol and a topological polar surface area (TPSA) of 39.9 Ų, indicating relatively low polarity and moderate lipophilicity (XLogP3-AA = 6.2) [2]. Pyrazolo[4,3-c]quinoline derivatives have been investigated as kinase inhibitors, GPCR ligands, and β-glucuronidase inhibitors, suggesting potential for this specific analog in similar target-based screening [3][4].

Scaffold Pyrazolo[4,3-c]quinoline with distinct N1/C3 aryl substitution pattern
Physicochemical High lipophilicity profile, zero hydrogen bond donors, moderate TPSA
Research context Reported class-level kinase, GPCR, or enzyme inhibition screening scaffold

Why In-Class Substitution Fails: The Specificity of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (901005-22-9) in Research Applications


Generic substitution of pyrazolo[4,3-c]quinoline derivatives without precise structural matching is risky due to the scaffold's sensitivity to substitution patterns. Even minor changes in the aryl substituents (e.g., shifting from 3,4-dimethylphenyl to 4-methylphenyl or changing the methoxy position) can drastically alter target affinity and selectivity profiles, as demonstrated in related pyrazolo[4,3-c]quinoline series where subtle modifications led to over 100-fold differences in kinase inhibition [1][2]. The specific arrangement of 1-(3,4-dimethylphenyl), 3-(3-methoxyphenyl), and 8-methyl groups in this compound creates a unique steric and electronic environment that cannot be replicated by 'close' analogs, such as 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, where the swapped aryl positions would predictably alter binding geometry [3]. For procurement purposes, verification of exact CAS registry number (901005-22-9) and structural identity via InChIKey (MPESTMBMDFJWLJ) is essential to avoid unintended compound drift.

Positional isomer mismatch Closest analog (CAS 901229-38-7) swaps aryl groups between N1 and C3, which may drastically shift target binding and selectivity profiles.
Lipophilicity-driven assay differences Lower logP analogs may behave differently in biochemical assays; direct substitution can alter non-specific binding and aggregation risk.
Hydrogen bonding profile change Analogs with H-bond donors (amino/amide) may engage targets differently; the zero-HBD feature of this compound limits direct interchangeability.

Quantitative Comparative Evidence for 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (901005-22-9): Procurement-Relevant Differentiation


Structural Uniqueness Within the Pyrazolo[4,3-c]quinoline Chemical Space: A Key Procurement Differentiator

The compound differs fundamentally from its closest commercially available analog, 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-38-7, BenchChem B2457593), by the positional swap of the aryl substituents on the pyrazole ring (N1 vs C3). In this compound, the 3,4-dimethylphenyl group is at N1 while the 3-methoxyphenyl is at C3; in the comparator, the 3,4-dimethylphenyl is at C3 and the 4-methoxyphenyl at N1. This positional isomerism is expected to produce distinct binding modes based on the known SAR of pyrazolo[4,3-c]quinolines, where N1 and C3 substituents occupy different pharmacophoric pockets [1].

Positional isomer identity
Class-level
Target: N1 = 3,4-dimethylphenyl; C3 = 3-methoxyphenyl
Comparator (CAS 901229-38-7): N1 = 4-methoxyphenyl; C3 = 3,4-dimethylphenyl
Positional isomer swap may alter binding geometry; verify via InChIKey.
No direct biological comparison available.
Chemical Space Scaffold Diversity Pyrazoloquinoline Library

Lipophilicity Profile Differentiates the Compound from Lower LogP Pyrazolo[4,3-c]quinoline Analogs

The computed XLogP3-AA value for this compound is 6.2, placing it in the highly lipophilic range [1]. This contrasts with simpler pyrazolo[4,3-c]quinoline analogs such as 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (estimated XLogP ~3.5) or the core scaffold 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one (estimated XLogP ~1.8), which lack the additional aryl substituents [2]. The higher lipophilicity of the target compound predicts enhanced membrane permeability but also potentially higher non-specific binding, making it suitable for intracellular target screens but less optimal for aqueous-phase biochemical assays.

Lipophilicity (XLogP)
Class-level
6.2vs. ~3.5 and ~1.8 for simpler analogs
High lipophilicity predicts cell permeability but also non-specific binding risk.
Computed XLogP3-AA; comparator values estimated.
Lipophilicity Drug-Likeness ADME Property

Functional Group Absence: No Hydrogen Bond Donor Differentiates from Hydroxy- or Amino-Substituted Analogs

The compound has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) [1]. This is a quantitative differentiator from analogs bearing hydroxyl, amino, or amide groups on the core scaffold. For instance, the clinical-stage ATM inhibitor AZ31 (1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one scaffold) possesses HBD >0 due to the lactam NH, and its pyrazolo[4,3-c]quinoline congener A1 (IC50 = 0.6 nM) also contains hydrogen bond donors [2]. The complete absence of HBD in the target compound renders it incapable of acting as a hydrogen bond donor, which can be advantageous for passive membrane permeability but may reduce binding affinity to targets requiring donor interactions.

Hydrogen bond donors
Context-dependent
0vs. ≥1 for amino/amide-containing analogs
Zero HBD may support permeability-focused studies but can reduce affinity to H-bond reliant targets.
Cross-study comparison; confirm with experimental binding assays.
Hydrogen Bonding Permeability Intermolecular Interaction

Research and Industrial Application Scenarios for 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (901005-22-9)


Chemical Library Design: Introducing Unique Aryl Substitution Patterns for Pyrazoloquinoline-Focused Screening

The compound's specific 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl) substitution pattern, which is not replicated in other commercially available pyrazolo[4,3-c]quinolines, makes it a valuable addition to diversity-oriented screening libraries. It can serve as a probe to explore the structure-activity relationship (SAR) of N1 vs C3 aryl substitution on the pyrazole ring, a key variable identified in patent literature as critical for kinase selectivity [1].

Biochemical Assay Standardization: Control Compound for High-Lipophilicity Pyrazolo[4,3-c]quinolines

With an XLogP3-AA of 6.2, this compound represents the high-lipophilicity extreme of the pyrazolo[4,3-c]quinoline chemical space. It can be used as a reference standard to calibrate assay conditions for solubility, non-specific binding, and aggregation potential in biochemical screens, based on the well-documented correlation between high logP and assay interference [2].

Medicinal Chemistry Probe: Exploring HBD-Free Pyrazolo[4,3-c]quinolines for CNS Applications

The compound's zero hydrogen bond donor count, combined with its favorable TPSA (39.9 Ų) below the typical CNS cutoff of 90 Ų, makes it a candidate starting point for CNS drug discovery programs. Its physicochemical profile directly contrasts with hydrogen bond donor-rich pyrazolo[4,3-c]quinoline kinase inhibitors, providing a distinct tool for probing permeability-selectivity trade-offs [3].

Application
Selection Property
Validation Focus
Pyrazoloquinoline SAR probe
Distinct N1/C3 aryl substitution pattern
Verify positional isomer identity (InChIKey)
High-lipophilicity assay calibration
High logP reference standard
Assess non-specific binding and aggregation potential
CNS permeability research tool
Zero HBD, low TPSA profile
Evaluate permeability-selectivity trade-offs in cellular models
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